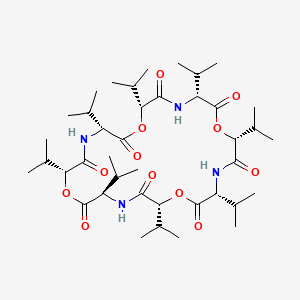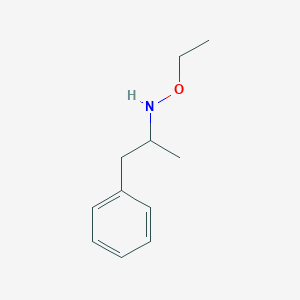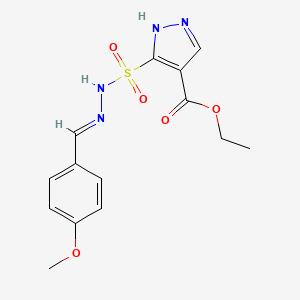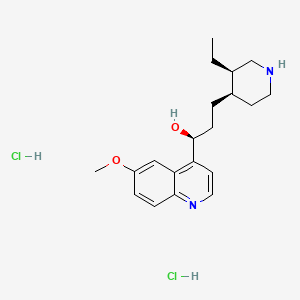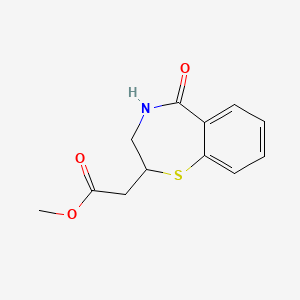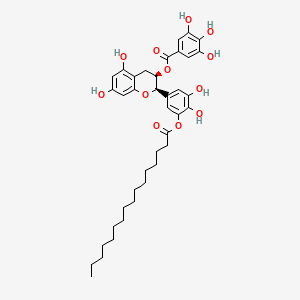
Epigallocatechin gallate 3'-palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epigallocatechin gallate 3’-palmitate is a derivative of epigallocatechin gallate, a catechin found abundantly in green tea. This compound is formed by the esterification of epigallocatechin gallate with palmitic acid. It is known for its enhanced stability and bioavailability compared to its parent compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Epigallocatechin gallate 3’-palmitate can be synthesized through a chemical acylation process. The optimized reaction conditions involve using epigallocatechin gallate, palmitoyl chloride, and sodium acetate in a molar ratio of 1:2:2, with acetone as the solvent. The reaction is carried out at 40°C, resulting in a yield of 90.6% .
Industrial Production Methods
While specific industrial production methods for epigallocatechin gallate 3’-palmitate are not extensively documented, the synthesis process can be scaled up using standard chemical engineering techniques. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Epigallocatechin gallate 3’-palmitate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its antioxidant properties.
Substitution: The ester linkage in epigallocatechin gallate 3’-palmitate can be targeted in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
Epigallocatechin gallate 3’-palmitate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and acylation reactions.
Biology: The compound’s enhanced stability and bioavailability make it a valuable tool in studying cellular uptake and metabolism of catechins.
Industry: It is used in the formulation of dietary supplements and functional foods, leveraging its health-promoting properties.
Mécanisme D'action
The mechanism of action of epigallocatechin gallate 3’-palmitate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates inflammatory pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Epigallocatechin gallate: The parent compound, known for its antioxidant and anti-inflammatory properties.
Epicatechin gallate: Another catechin with similar biological activities but different structural features.
Gallocatechin gallate: A catechin with comparable antioxidant properties but differing in its molecular structure.
Uniqueness
Epigallocatechin gallate 3’-palmitate stands out due to its enhanced stability and bioavailability, making it more effective in various applications compared to its parent compound and other similar catechins. Its unique ester linkage with palmitic acid provides additional benefits in terms of cellular uptake and metabolic stability .
Propriétés
Numéro CAS |
948837-65-8 |
|---|---|
Formule moléculaire |
C38H48O12 |
Poids moléculaire |
696.8 g/mol |
Nom IUPAC |
[(2R,3R)-2-(3-hexadecanoyloxy-4,5-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C38H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-34(44)48-32-19-23(16-30(43)36(32)46)37-33(22-26-27(40)20-25(39)21-31(26)49-37)50-38(47)24-17-28(41)35(45)29(42)18-24/h16-21,33,37,39-43,45-46H,2-15,22H2,1H3/t33-,37-/m1/s1 |
Clé InChI |
KXCIOTCUJXIMFD-PZSMLTKBSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC1=CC(=CC(=C1O)O)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1=CC(=CC(=C1O)O)C2C(CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



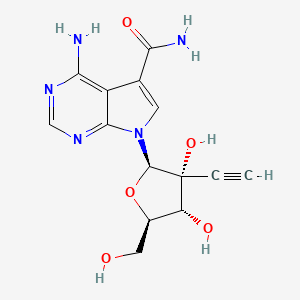
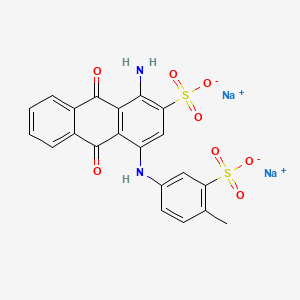

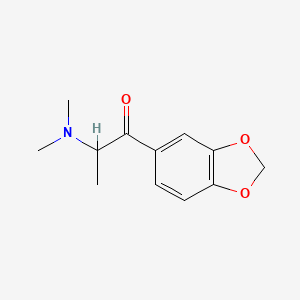
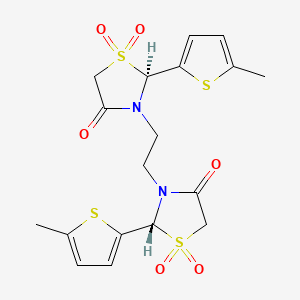
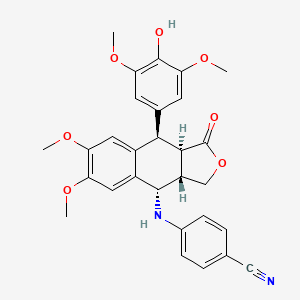
![2-[6-amino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl]oxy-6-(aminomethyl)oxane-3,4,5-triol;sulfuric acid](/img/structure/B12757982.png)

